molecular formula C14H11ClO4 B6406810 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid CAS No. 1261980-95-3

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid

Cat. No.: B6406810
CAS No.: 1261980-95-3
M. Wt: 278.69 g/mol
InChI Key: SBRRSSJFHZWKSP-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, and a hydroxy group on a benzoic acid moiety

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRRSSJFHZWKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691070
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261980-95-3
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-2-methoxyphenol with a suitable benzoic acid derivative under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like dichloromethane (CH2Cl2) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: Pd/C with hydrogen gas.

    Substitution: NaOH or KOtBu in an organic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(4-Chloro-2-methoxyphenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(2-Methoxyphenyl)-5-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxyphenol
  • 4-Chloro-2-methylphenoxyacetic acid
  • 4-Chloro-2-methoxybenzoic acid

Uniqueness

3-(4-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid is unique due to the presence of both a hydroxy and a methoxy group on the benzoic acid moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .

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